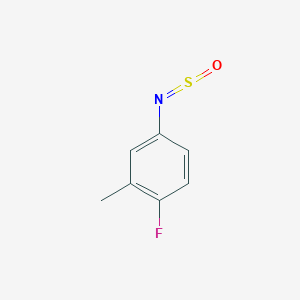
1-Fluoro-2-methyl-4-(sulfinylamino)benzene
概要
説明
1-Fluoro-2-methyl-4-(sulfinylamino)benzene is an organic compound with the molecular formula C7H6FNOS and a molecular weight of 171.19 g/mol It is characterized by the presence of a fluorine atom, a methyl group, and a sulfinylamino group attached to a benzene ring
準備方法
One common synthetic route includes the reaction of 1-fluoro-2-methylbenzene with a sulfinylating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and temperature control.
化学反応の分析
1-Fluoro-2-methyl-4-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Fluoro-2-methyl-4-(sulfinylamino)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-Fluoro-2-methyl-4-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The fluorine atom’s electronegativity also plays a role in modulating the compound’s chemical behavior .
類似化合物との比較
1-Fluoro-2-methyl-4-(sulfinylamino)benzene can be compared with similar compounds such as:
- 1-Fluoro-2-methyl-3-(sulfinylamino)benzene
- 1-Chloro-2-methyl-4-(sulfinylamino)benzene
- 1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene
These compounds share similar structural features but differ in the position of substituents or the nature of the substituents themselves.
生物活性
1-Fluoro-2-methyl-4-(sulfinylamino)benzene, with the CAS number 1785763-34-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H8FNO2S
- Molecular Weight: 189.21 g/mol
- Structure: The compound features a fluoro group, a methyl group, and a sulfinylamino moiety attached to a benzene ring, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition: The sulfinylamino group may interact with various enzymes, potentially inhibiting their activity. This interaction can modulate metabolic pathways and influence cellular functions.
- Receptor Binding: The compound may bind to specific receptors, altering signaling pathways that lead to physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
This compound has shown promising results against various microbial strains. Studies have reported:
- Inhibition of Bacterial Growth: Effective against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
- Mechanism: Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies indicate that the compound may possess anticancer properties:
- Cell Proliferation Inhibition: In vitro studies demonstrated reduced proliferation of cancer cell lines.
- Apoptosis Induction: The compound may trigger apoptosis in cancer cells through activation of intrinsic pathways.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties:
- Cytokine Modulation: It may reduce the production of pro-inflammatory cytokines in immune cells.
- Potential Applications: Could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 (Antimicrobial) | Significant inhibition of E. coli and S. aureus growth | Suggests potential use as an antimicrobial agent |
| Study 2 (Anticancer) | Reduced viability in breast cancer cell lines | Indicates potential for cancer treatment applications |
| Study 3 (Anti-inflammatory) | Decreased TNF-alpha levels in macrophages | Supports further investigation in inflammatory conditions |
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of this compound:
- Acute Toxicity Tests: Initial studies suggest low acute toxicity; however, comprehensive studies are required.
- Long-term Effects: Chronic exposure studies are necessary to assess potential long-term health effects.
特性
IUPAC Name |
1-fluoro-2-methyl-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNOS/c1-5-4-6(9-11-10)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYDNTSAAVMEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=S=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















